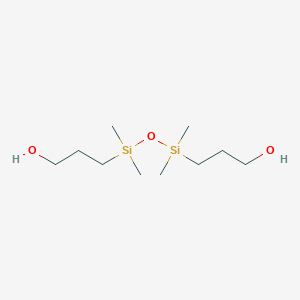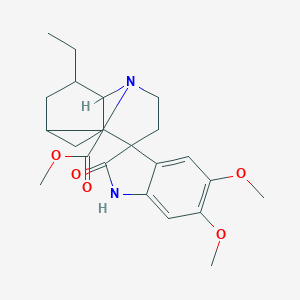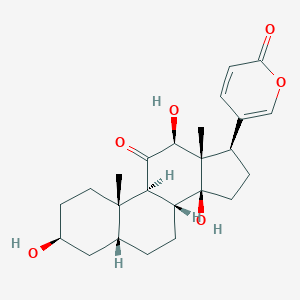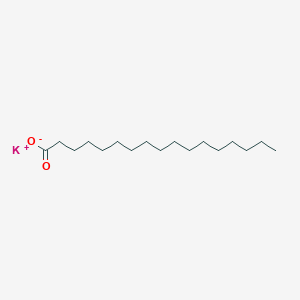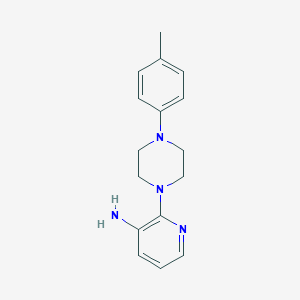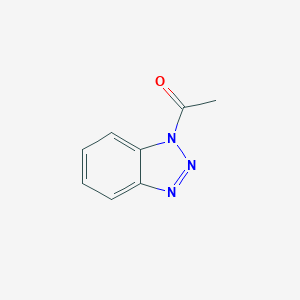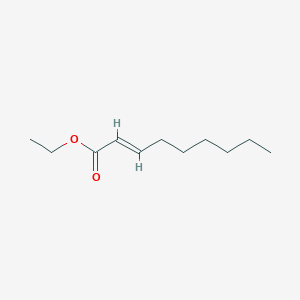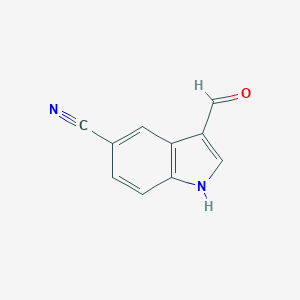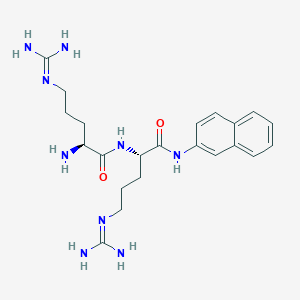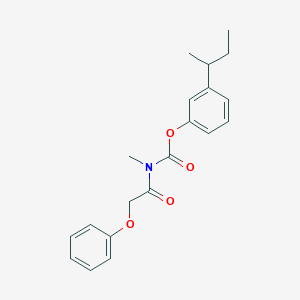
2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate, also known as carbaryl, is a widely used insecticide that belongs to the carbamate group of chemicals. It is a white crystalline solid with a slightly sweet odor and is soluble in water and organic solvents. The compound is widely used in agriculture, forestry, and public health for pest control.
作用机制
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nerve cells and ultimately leading to paralysis and death of the insect. Carbaryl is a reversible inhibitor of acetylcholinesterase, meaning that the enzyme activity can be restored once the 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate is metabolized or excreted from the body.
生化和生理效应
Carbaryl has been shown to have toxic effects on non-target organisms, including humans, wildlife, and aquatic organisms. It can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and respiratory distress. Long-term exposure to 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate has been linked to neurological disorders, such as Parkinson's disease.
实验室实验的优点和局限性
Carbaryl is a widely used insecticide and has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate is highly toxic to non-target organisms and requires careful handling and disposal. It is also subject to degradation in the environment, which can limit its effectiveness over time.
未来方向
There are several areas of future research that could be explored with 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate. One area of interest is the development of alternative insecticides that are less toxic to non-target organisms. Another area of research is the development of new formulations of 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate that are more effective and longer-lasting. Additionally, there is a need for further research into the long-term effects of 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate exposure on human health and the environment.
合成方法
Carbaryl is synthesized by reacting methyl isocyanate with 1-naphthol in the presence of a catalyst. The resulting product is then reacted with phenoxyacetic acid chloride to form 2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate. The overall reaction can be represented as follows:
C8H7OH + CH3NCO → C8H7NCO + CH3OH
C8H7NCO + C8H7O2CCl → C12H11N2O2 + HCl
科学研究应用
Carbaryl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including insects, mites, and ticks. Carbaryl is also used in public health to control disease-carrying insects, such as mosquitoes and fleas.
属性
CAS 编号 |
16156-66-4 |
|---|---|
产品名称 |
2-(1-Methylpropyl)phenyl methyl(phenoxyacetyl)carbamate |
分子式 |
C20H23NO4 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
(3-butan-2-ylphenyl) N-methyl-N-(2-phenoxyacetyl)carbamate |
InChI |
InChI=1S/C20H23NO4/c1-4-15(2)16-9-8-12-18(13-16)25-20(23)21(3)19(22)14-24-17-10-6-5-7-11-17/h5-13,15H,4,14H2,1-3H3 |
InChI 键 |
KJXDJOLKOLXZFF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)COC2=CC=CC=C2 |
规范 SMILES |
CCC(C)C1=CC(=CC=C1)OC(=O)N(C)C(=O)COC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



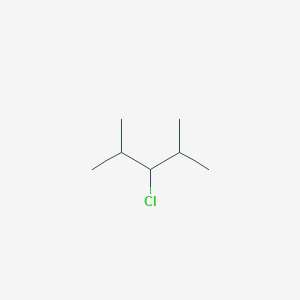
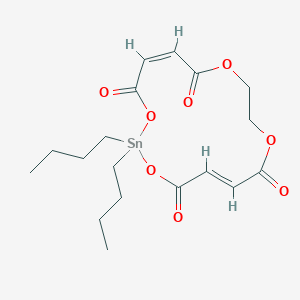
![Trimethyl[2-(1-oxopropoxy)ethyl]ammonium bromide](/img/structure/B103082.png)
